molecular formula C24H36O3 B223664 Chol-4-en-24-oic acid, 3-oxo- CAS No. 1452-29-5

Chol-4-en-24-oic acid, 3-oxo-

Cat. No. B223664
CAS RN: 1452-29-5
M. Wt: 372.5 g/mol
InChI Key: WCFIGQHNBJXROP-MYDAXSSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chol-4-en-24-oic acid, 3-oxo- is a steroid that is found in bile acid. It is a crucial component of the digestive system and is involved in the absorption of fats and fat-soluble vitamins. The synthesis of this compound has been a subject of interest in the scientific community due to its importance in the body.

Mechanism Of Action

Chol-4-en-24-oic acid, 3-oxo- acts as a detergent in the digestive system. It emulsifies fats, allowing for their absorption in the small intestine. It also plays a role in the regulation of cholesterol metabolism, and its levels in the body are tightly controlled.

Biochemical And Physiological Effects

Chol-4-en-24-oic acid, 3-oxo- has several biochemical and physiological effects in the body. It regulates the synthesis and secretion of bile acids, which are essential for the digestion and absorption of fats. It also plays a role in the regulation of cholesterol metabolism, and its levels in the body are tightly controlled. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using Chol-4-en-24-oic acid, 3-oxo- in lab experiments include its availability and affordability. It is also a well-studied compound, and its mechanism of action is well understood. The limitations include the difficulty in synthesizing it, and the fact that it is not a stable compound, which limits its use in some experiments.

Future Directions

There are several future directions for the study of Chol-4-en-24-oic acid, 3-oxo-. These include the development of new methods for its synthesis, the study of its role in the development of liver diseases such as cholestasis and non-alcoholic fatty liver disease, and the development of drugs that target its biochemical and physiological effects.
Conclusion:
In conclusion, Chol-4-en-24-oic acid, 3-oxo- is a crucial component of the digestive system, and its synthesis has been a subject of interest in the scientific community. It has several biochemical and physiological effects in the body, and its mechanism of action is well understood. There are several future directions for the study of this compound, including the development of new methods for its synthesis and the study of its role in the development of liver diseases.

Synthesis Methods

The synthesis of Chol-4-en-24-oic acid, 3-oxo- involves the oxidation of cholesterol. This can be achieved through different methods such as chemical oxidation, enzymatic oxidation, and microbial oxidation. Chemical oxidation involves the use of strong oxidizing agents such as chromic acid or potassium permanganate. Enzymatic oxidation involves the use of enzymes such as cholesterol oxidase, while microbial oxidation involves the use of microorganisms such as Pseudomonas sp.

Scientific Research Applications

Chol-4-en-24-oic acid, 3-oxo- has been extensively studied due to its importance in the body. It has been used in research to understand the mechanism of action of bile acids in the digestive system. Additionally, it has been used in the development of drugs for the treatment of liver diseases such as cholestasis and non-alcoholic fatty liver disease.

properties

CAS RN

1452-29-5

Product Name

Chol-4-en-24-oic acid, 3-oxo-

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19+,20+,21+,23+,24-/m1/s1

InChI Key

WCFIGQHNBJXROP-MYDAXSSOSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

synonyms

3-oxochol-4-en-24-oic acid

Origin of Product

United States

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